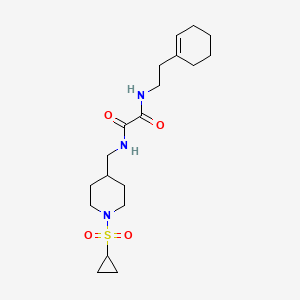

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide

Descripción

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces a hydrophobic cycloalkene moiety.

- N2-substituent: A (1-(cyclopropylsulfonyl)piperidin-4-yl)methyl group, combining a sulfonylated piperidine ring with a cyclopropylsulfonyl modification.

Its design may relate to kinase inhibition or protease modulation, as seen in structurally analogous oxalamides .

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c23-18(20-11-8-15-4-2-1-3-5-15)19(24)21-14-16-9-12-22(13-10-16)27(25,26)17-6-7-17/h4,16-17H,1-3,5-14H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBHLJAYIPTMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related oxalamides and diamines from the Biopharmacule Speciality Chemicals catalog . Key parameters include molecular weight, lipophilicity (LogP), solubility, and inferred biological activity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Inferred) | Key Structural Features |

|---|---|---|---|---|

| Target Compound (N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide) | ~467.6 | 3.2–3.8 | Low (DMSO-soluble) | Cyclohexene (lipophilic), sulfonylated piperidine (polar) |

| N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | ~317.3 | 2.5–3.0 | Moderate | Hydroxypropyl (polar), trifluoromethylphenyl (electron-withdrawing) |

| N1,N2-Dimethylcyclohexane-1,2-Diamine | ~156.3 | 1.8–2.2 | High | Small diamine, cyclohexane backbone |

| N1-Boc-2-Phenylpiperazine | ~305.4 | 2.0–2.5 | Low | Boc-protected amine, phenylpiperazine (rigid) |

| N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine | ~245.3 | 1.5–2.0 | High | Pyridine rings (basic), diamine linker |

Key Comparative Insights

Lipophilicity and Bioavailability The target compound’s cyclohexene and cyclopropylsulfonyl groups contribute to a higher LogP (~3.2–3.8) compared to analogs like N1,N2-dimethylcyclohexane-1,2-diamine (LogP ~1.8–2.2). In contrast, N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine, with pyridine moieties, exhibits lower LogP (~1.5–2.0), favoring solubility but limiting blood-brain barrier penetration.

Polar Functionality and Target Engagement The cyclopropylsulfonyl group in the target compound may improve metabolic stability compared to N1-Boc-2-phenylpiperazine, where the Boc group is prone to enzymatic cleavage. Sulfonylation often enhances binding to polar enzyme pockets (e.g., kinases) .

Structural Rigidity and Conformational Effects The piperidine ring in the target compound introduces conformational flexibility, whereas N1-Boc-2-phenylpiperazine’s phenylpiperazine backbone is more rigid. Flexibility may aid in adapting to diverse binding sites.

Research Findings and Implications

- Metabolic Stability : The cyclopropylsulfonyl group in the target compound likely reduces oxidative metabolism compared to analogs with unprotected amines (e.g., N1-methyl-4-nitrobenzene-1,2-diamine) .

- Target Selectivity: Hybrid lipophilic-polar substituents may enable dual interactions with hydrophobic pockets and polar catalytic sites, a feature less pronounced in simpler diamines like N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine-L-proline.

- Therapeutic Potential: The balance of lipophilicity and polar functionality positions the target compound as a candidate for central nervous system (CNS) targets or intracellular enzymes, whereas more polar analogs (e.g., pyridine-containing diamines) may favor peripheral actions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.